![molecular formula C15H15N3 B11712397 2-[2-(1H-benzimidazol-2-yl)ethyl]aniline](/img/structure/B11712397.png)
2-[2-(1H-benzimidazol-2-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-benzimidazol-2-yl)ethyl]aniline is a heterocyclic aromatic compound that features a benzimidazole moiety fused with an aniline group. Benzimidazole derivatives are known for their extensive range of biological activities and therapeutic applications, including antimicrobial, anticancer, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-benzimidazol-2-yl)ethyl]aniline typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulphite under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as metal triflates (e.g., scandium triflate) and green chemistry approaches are also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1H-benzimidazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Applications De Recherche Scientifique
2-[2-(1H-benzimidazol-2-yl)ethyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of dyes, pigments, and pharmaceuticals
Mécanisme D'action
The biological activity of 2-[2-(1H-benzimidazol-2-yl)ethyl]aniline is primarily due to its ability to interact with various molecular targets. The benzimidazole moiety can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in DNA synthesis and repair. This interaction can inhibit the growth of cancer cells and microorganisms by disrupting their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
2-(1H-Benzimidazol-2-yl)ethanol: Used in the synthesis of bioactive molecules.
2-(1H-Benzimidazol-2-yl)acetate: Investigated for its antitumor activities
Uniqueness
2-[2-(1H-benzimidazol-2-yl)ethyl]aniline stands out due to its unique combination of the benzimidazole and aniline moieties, which enhances its biological activity and allows for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H15N3 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
2-[2-(1H-benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C15H15N3/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-8H,9-10,16H2,(H,17,18) |
Clé InChI |
FWEZTFXDAVPZNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC2=NC3=CC=CC=C3N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B11712326.png)
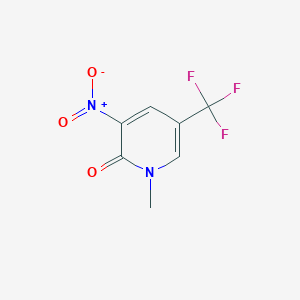
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide](/img/structure/B11712338.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11712339.png)
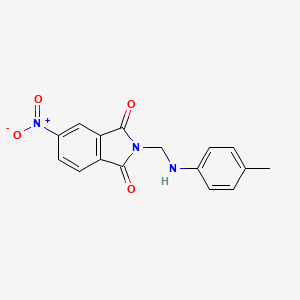
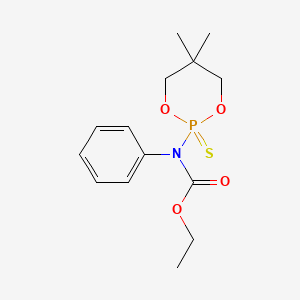
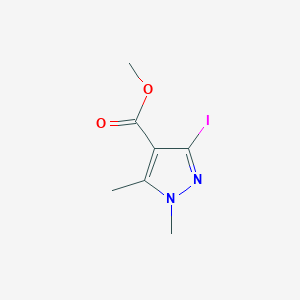

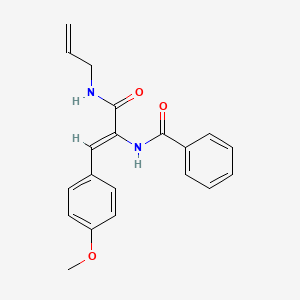
![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)
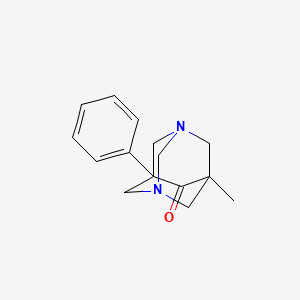
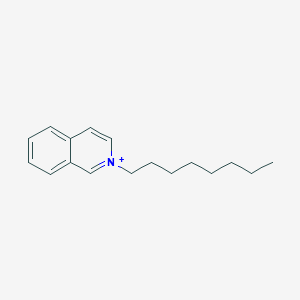
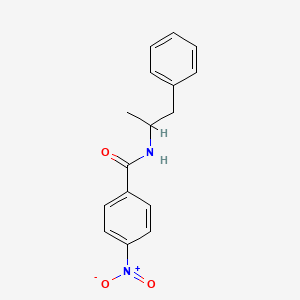
![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11712415.png)
